

# anaerobic degradation half-life of Fluindapyr enantiomers

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## Compound Focus: Fluindapyr

CAS No.: 1383809-87-7

Cat. No.: S892978

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## Quantitative Data Summary

The following table summarizes the enantioselective degradation data for **Fluindapyr** in different environments.

Parameter	R-(-)- Fluindapyr	S-(+)- Fluindapyr	Racemic Mixture	Experimental Matrix	Source
Anaerobic Half-Life (DT <sub>50</sub> )	69.6 days	101.8 days	Not Reported	Paddy Soil [1]	
Aerobic Soil Half-Life (DT <sub>50</sub> )	Not Specified	Not Specified	244 days (lab)	General Soil [2]	
Fungicidal Activity (vs. <i>R. solani</i> )	Low	87.8x more active than R-form	Not Applicable	<i>In vitro</i> Bioassay [1]	
Binding Energy to SDH	-32.12 kcal/mol	-42.91 kcal/mol	Not Applicable	Molecular Docking [1]	

Parameter	R-(-)-Fluindapyr	S-(+)-Fluindapyr	Racemic Mixture	Experimental Matrix	Source
Enantioselective Degradation	Preferentially degraded in tomato leaves [3] [4]	Preferentially degraded in cucumber leaves [3] [4]	No selectivity in tomato or cucumber fruits [3] [4]	Tomato & Cucumber Plants [3] [4]	

## FAQs and Troubleshooting Guides

### Degradation and Environmental Fate

**Q: What is the anaerobic degradation profile of Fluindapyr enantiomers in paddy soil?** A: In paddy soil under anaerobic conditions, the two enantiomers degrade at significantly different rates. The R-enantiomer degrades faster, with a half-life of **69.6 days**, while the S-enantiomer is more persistent, with a half-life of **101.8 days** [1]. This indicates clear enantioselectivity in its environmental fate.

**Q: Is Fluindapyr considered a persistent environmental contaminant?** A: Based on its aerobic soil degradation half-life (DT<sub>50</sub>) of 244 days, **Fluindapyr** is classified as **Persistent** [2]. Its field half-life is not fully established, but its high persistence is a key consideration for environmental risk assessment.

### Analytical Methodologies

**Q: What is a reliable method for separating and determining Fluindapyr enantiomers?** A: **Supercritical Fluid Chromatography tandem Mass Spectrometry (SFC-MS/MS)** is a highly effective method. It can achieve baseline separation of the enantiomers in approximately **2 minutes** with a low limit of quantification (LOQ) of **5 µg/kg** in complex matrices like cucumber and tomato [3] [4].

**Q: How can I analyze Fluindapyr in soil samples?** A: A robust approach involves using a modified **QuEChERS method** with a **husk-based biochar material** as a clean-up sorbent, followed by analysis with **UPLC-MS/MS** (Ultrahigh Performance Liquid Chromatography tandem Mass Spectrometry) [1].

## Bioactivity and Mechanism

**Q: Why is the S-(+)-enantiomer of Fluindapyr more fungitoxic?** A: The S-enantiomer is **87.8 times more active** against *Rhizoctonia solani* than the R-enantiomer [1]. **Molecular docking** studies reveal the mechanism: the S-enantiomer forms a much more stable complex with the succinate dehydrogenase (SDH) enzyme, with a binding energy of **-42.91 kcal/mol**, compared to **-32.12 kcal/mol** for the R-enantiomer [1]. This stronger binding leads to more effective inhibition of fungal energy production.

**Q: Does enantioselective degradation occur in plants?** A: Yes, and it is plant-specific. For example, the R-enantiomer degrades faster in **tomato leaves**, while the S-enantiomer degrades faster in **cucumber leaves** [3] [4]. This selectivity is likely due to differences in plant enzyme systems. Notably, **no enantioselectivity** is typically observed in the **fruits** of these plants [3] [4].

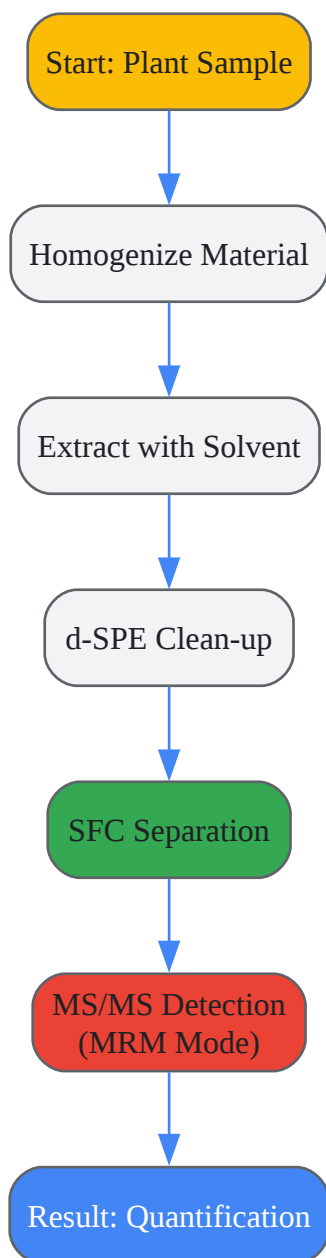
## Detailed Experimental Protocols

### Protocol 1: Chiral Separation and Quantification of Fluindapyr in Crops

This protocol is adapted from the SFC-MS/MS method for analyzing cucumber and tomato [3] [4].

- **1. Sample Preparation:** Homogenize the plant material (e.g., leaves, fruits). Extract the analytes using a suitable solvent mixture (e.g., acetonitrile).
- **2. Clean-up:** Use a dispersive Solid-Phase Extraction (d-SPE) sorbent to remove co-extracted impurities and pigments.
- **3. Chiral Chromatography:**
  - **Technique:** Supercritical Fluid Chromatography (SFC).
  - **Mobile Phase:** Supercritical CO<sub>2</sub> with a co-solvent (e.g., methanol).
  - **Column:** Chiral stationary phase column capable of enantiomer separation.
- **4. Detection and Quantification:**
  - **Technique:** Tandem Mass Spectrometry (MS/MS) with Electrospray Ionization (ESI).
  - **Mode:** Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
  - **LOQ:** The method should achieve an LOQ of at least 5 µg/kg [3].

The workflow for this protocol is illustrated below.



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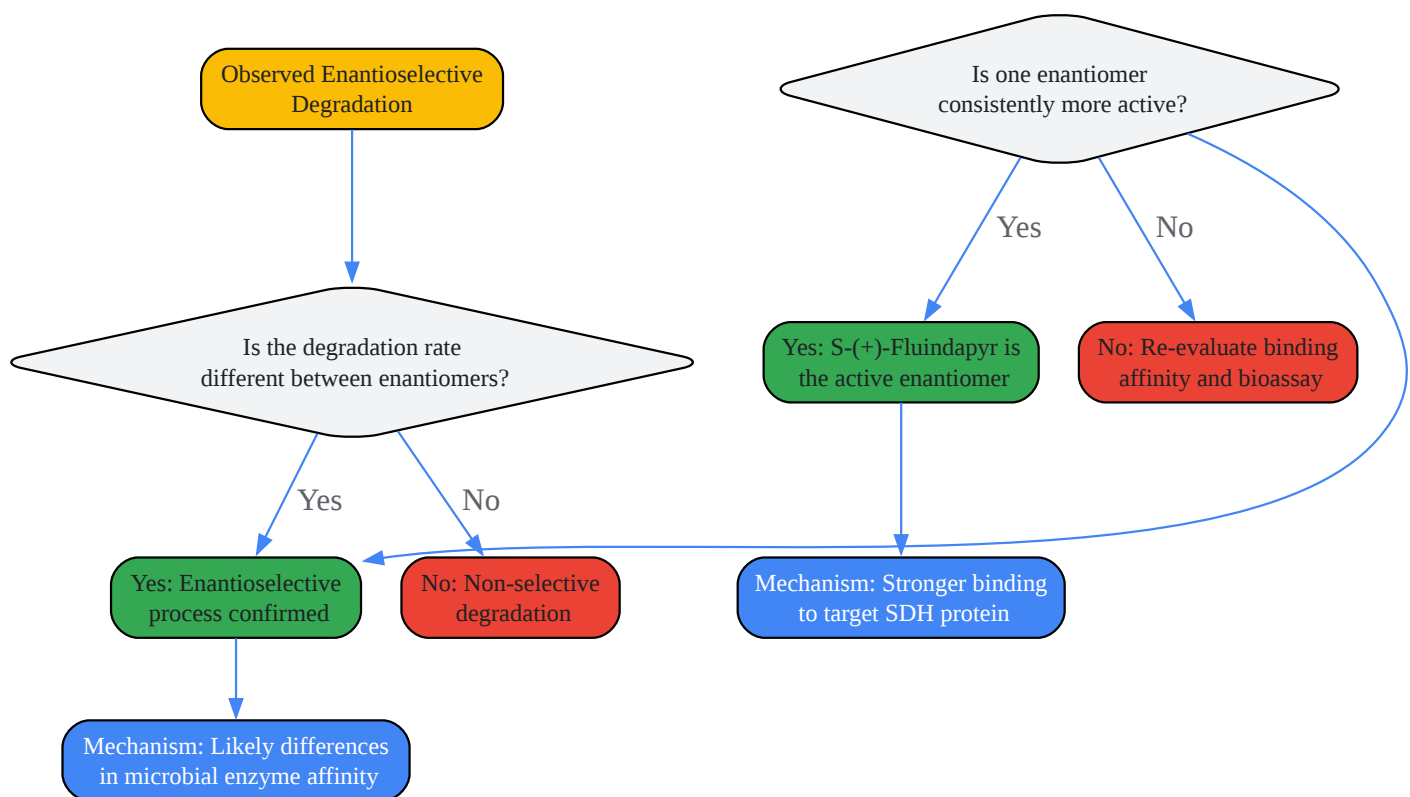
## Protocol 2: Assessing Enantioselective Degradation in Paddy Soil

This protocol is based on the study of **Fluindapyr**'s fate in anaerobic paddy ecosystems [1].

- **1. Soil Incubation:** Prepare paddy soil samples under controlled anaerobic conditions. Fortify separate samples with each enantiomer or the racemic mix.

- **2. Sampling:** Sacrifice replicate samples at predetermined time intervals.
- **3. Extraction and Clean-up:** Extract residues from soil using the optimized **QuEChERS method with husk-based biochar** to minimize matrix effects [1].
- **4. Analysis:** Determine enantiomer concentrations using **UPLC-MS/MS** with a chiral column.
- **5. Data Analysis:** Plot residue concentration over time and calculate the **DT<sub>50</sub> (degradation half-life)** for each enantiomer using first-order kinetics.

The diagram below outlines the key decision points in interpreting enantioselective degradation data.



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## Key Takeaways

- **Prioritize the Active Enantiomer:** The significant difference in fungitoxicity between the S- and R-enantiomers suggests that developing a product containing only the S-(+)-enantiomer could be more effective and reduce environmental load [1].

- **Account for Matrix Effects:** The degradation behavior of **Fluindapyr** is highly dependent on the environment (aerobic vs. anaerobic) and the specific plant species and tissue. Your experimental design must carefully control for these variables [1] [3] [4].
- **Employ Chiral Methods:** Always use chiral separation techniques (like SFC or chiral UPLC) to accurately evaluate the environmental fate and biological activity of **Fluindapyr**, as racemic data can be misleading [1] [3].

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## References

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